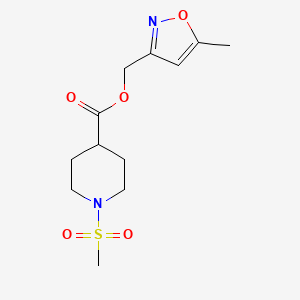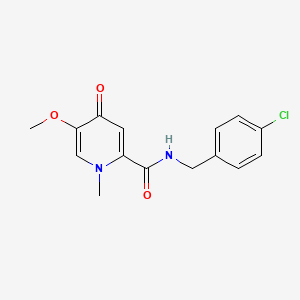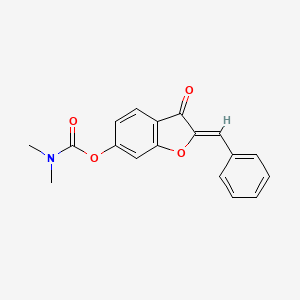![molecular formula C20H16N4O3S3 B2707161 N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-74-4](/img/no-structure.png)
N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S3 and its molecular weight is 456.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures similar to "N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" have been synthesized for various biological studies. These compounds often exhibit significant anti-inflammatory, analgesic, and anticancer activities, attributable to their unique structural features which allow them to interact with biological targets in specific ways.
For instance, novel heterocyclic compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities, attributed to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These findings highlight the potential of such compounds in developing new treatments for conditions associated with inflammation and pain.
Antitumor Activity
Another significant area of research involves evaluating the antitumor activities of compounds with similar structural frameworks. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and found to display potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, showcasing their potential as anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Inhibitory Activity and Enzyme Interaction
The interaction with specific enzymes or biological pathways is another critical area of application for these compounds. For instance, derivatives of the thiouracil class, like PF-06282999, have been studied for their role in inactivating human myeloperoxidase enzymes, which are implicated in cardiovascular diseases. Such compounds are explored for their potential therapeutic applications and their effects on human cytochrome P450 enzymes, indicating their relevance in drug metabolism and pharmacokinetics (Jamie E. Moscovitz et al., 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-amino-4-methoxybenzoic acid with 2-chloro-N-(2-phenylthiazol-4-yl)acetamide, followed by cyclization and thionation reactions.", "Starting Materials": [ "2-amino-4-methoxybenzoic acid", "2-chloro-N-(2-phenylthiazol-4-yl)acetamide", "Sodium hydride", "Carbon disulfide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methoxybenzoic acid (1.0 g, 6.0 mmol) and 2-chloro-N-(2-phenylthiazol-4-yl)acetamide (1.5 g, 6.0 mmol) in dry ethanol (20 mL) and add sodium hydride (0.24 g, 6.0 mmol) slowly with stirring at 0°C.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add water (20 mL) to the reaction mixture and acidify with hydrochloric acid to pH 2.", "Step 4: Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in sodium hydroxide solution (10 mL, 10%) and add carbon disulfide (0.5 mL, 8.0 mmol) dropwise with stirring at room temperature.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid to pH 2 and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry to obtain the final product, N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
| 1040653-74-4 | |
Molecular Formula |
C20H16N4O3S3 |
Molecular Weight |
456.55 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O3S3/c1-27-14-10-6-5-9-13(14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
OWWRQNGKUGGUIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


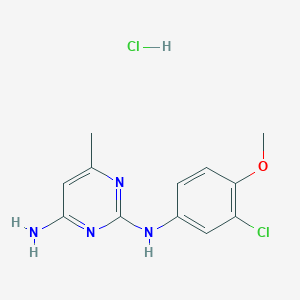
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)

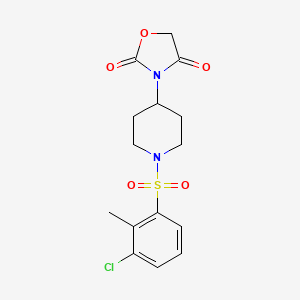
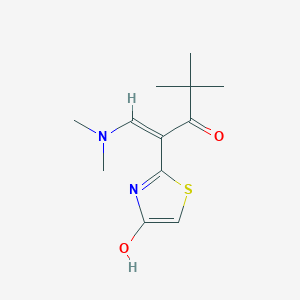
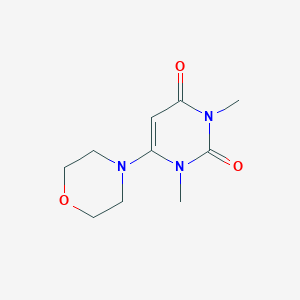

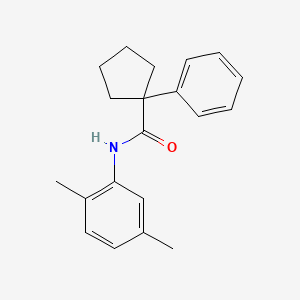


![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)
